molecular formula C9H10O2S B14493256 1,2-Oxathiolane, 3-phenyl-, 2-oxide CAS No. 63157-86-8

1,2-Oxathiolane, 3-phenyl-, 2-oxide

Cat. No.: B14493256
CAS No.: 63157-86-8
M. Wt: 182.24 g/mol
InChI Key: JGRCNLHQAFKGHK-UHFFFAOYSA-N
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Description

1,2-Oxathiolane, 3-phenyl-, 2-oxide is a five-membered heterocyclic compound containing oxygen and sulfur atoms at the 1,2-positions, with a phenyl substituent at the 3-position and a sulfoxide group at the 2-position. This structure distinguishes it from the more commonly studied 1,3-oxathiolanes, which dominate pharmaceutical research due to their bioactivity (e.g., antiviral and anticancer properties) .

Properties

IUPAC Name

3-phenyloxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-12-9(6-7-11-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCNLHQAFKGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486402
Record name 1,2-Oxathiolane, 3-phenyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63157-86-8
Record name 1,2-Oxathiolane, 3-phenyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

Method Reagents/Conditions Yield (%) Purity (%) Key Reference
Thioether oxidation SO₂Cl₂, CH₂Cl₂, −20°C 95 99
Organoselenium catalysis 2,6-(CH₃)₂C₆H₃SeO₂H, H₂O₂ 87 99.5
Thioglycolate route l-menthol, SO₂Cl₂, vinyl acetate 56 >99
Hydroxy sulfoxide cyclization tert-butyl sulfoxide, SO₂Cl₂ 70 97

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 4.4–5.3 (m, oxathiolane ring protons), 7.3–7.5 (m, phenyl).
  • IR : S=O stretch at 1050–1100 cm⁻¹, C-O-C at 920 cm⁻¹.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve cis/trans diastereomers.

Challenges and Optimization

  • Stereochemical Control : Cis-selectivity remains challenging in non-catalytic oxidations. Organoselenium methods address this via steric hindrance.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) or fractional crystallization removes unreacted thioethers.
  • Scale-Up : The thioglycolate route’s one-pot design and low solvent volumes make it industrially viable.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiolane, 3-phenyl-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring. These products can have different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

1,2-Oxathiolane, 3-phenyl-, 2-oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Oxathiolane, 3-phenyl-, 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target molecules, affecting their function. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Structure Key Features Physicochemical Data
1,2-Oxathiolane, 3-phenyl-, 2-oxide 1,2-Oxathiolane with C3-phenyl and 2-sulfoxide - Sulfoxide group enhances polarity.
- Phenyl substituent increases steric bulk.
Limited data; NMR signals (e.g., oxathiolane ring protons as doublets) .
1,3-Oxathiolane derivatives 1,3-Oxathiolane (e.g., lamivudine analogs) - Widely studied for antiviral activity.
- More stable due to lower ring strain.
Well-documented NMR and X-ray data .
1,2-Oxathiolane, 2,2-dioxide 1,2-Oxathiolane with two sulfonyl groups - Highly reactive and toxic (carcinogenic).
- Used in industrial applications (e.g., resins, dyes).
Melting point: 304.33 K ; toxicological data .

Key Differences :

  • Ring Strain : 1,2-Oxathiolanes exhibit higher ring strain than 1,3-isomers, influencing reactivity and stability .
  • Substituent Effects : The C3-phenyl group in the target compound may hinder nucleophilic attacks compared to unsubstituted 1,2-oxathiolanes .
Reactivity
  • Thermal Extrusion : 1,2-Oxathiolane 2-oxides undergo SO elimination to form α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde derivatives) under heat . In contrast, 2,2-dioxides resist this pathway due to stronger S=O bonds.
  • Nucleophilic Attack : The sulfoxide group in the target compound is susceptible to nucleophilic substitution, whereas 1,3-oxathiolanes prioritize ring-opening at the thioether position .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2-Oxathiolane, 3-phenyl-, 2-oxide in laboratory settings?

  • Methodological Guidance :

  • Engineering Controls : Use local exhaust ventilation to limit airborne exposure (OSHA standards) and maintain air concentration below NIOSH-recommended thresholds .
  • Personal Protective Equipment (PPE) : Wear nitrile/neoprene gloves, Tyvek® coveralls, and indirect-vent goggles. Respiratory protection (e.g., SCBA) is required for concentrations >0.5 mg/m³ .
  • Spill Management : Absorb spills with dry sand/non-combustible material, seal in containers, and consult EPA/DEP for hazardous waste disposal .
    • Data Reference :
ParameterValueSource
OSHA Exposure LimitLowest feasible concentration
CarcinogenicityIARC Group 2B (possible human carcinogen)

Q. How should researchers mitigate exposure risks during routine experimental procedures?

  • Methodological Guidance :

  • Containment : Store in airtight containers away from moisture and reductants (e.g., lithium, sodium) to prevent toxic H₂S generation .
  • Decontamination : Immediately flush contaminated skin/eyes with water for ≥15 minutes; use HEPA vacuums for solid residues .
  • Training : Mandatory OSHA Hazard Communication Standard training for spill response and PPE use .

Advanced Research Questions

Q. What methodologies are recommended for synthesizing this compound with high purity?

  • Methodological Guidance :

  • Synthetic Routes : Optimize sulfinate ester preparation via Harpp and Gleason’s method, ensuring anhydrous conditions to avoid hydrolysis to 3-propanesulfonic acid .
  • Purification : Use recrystallization in non-polar solvents (e.g., hexane) or vacuum distillation to isolate crystalline solid phases .
    • Data Reference :
Reaction ConditionOutcomeSource
Anhydrous EnvironmentReduces side reactions
Recrystallization SolventHexane (≥95% purity)

Q. How can conflicting data on carcinogenic mechanisms be systematically analyzed?

  • Methodological Guidance :

  • In Vivo/In Vitro Models : Use rodent studies to assess leukemia and mammary gland tumorigenicity, correlating dose-response with biomarkers (e.g., DNA adducts) .
  • Mechanistic Studies : Employ Ames tests for mutagenicity and Comet assays for DNA damage, accounting for metabolic activation via cytochrome P450 enzymes .
    • Data Reference :
Study TypeFindingSource
Rodent CarcinogenicityLeukemia (p < 0.01)
Ames TestMutagenic with S9 activation

Q. What analytical techniques are suitable for detecting trace impurities or degradation products?

  • Methodological Guidance :

  • Chromatography : Use HPLC-MS with C18 columns to separate and identify sulfonic acid derivatives (degradation products) .
  • Spectroscopy : FT-IR for monitoring S=O stretching (1050–1200 cm⁻¹) to confirm structural integrity .
    • Data Reference :
TechniqueTargetLimit of DetectionSource
HPLC-MS3-Propanesulfonic Acid0.1 ppm
FT-IRS=O Functional Group1% w/w

Contradiction Analysis in Existing Literature

Q. How to reconcile discrepancies in reported toxicity thresholds across studies?

  • Methodological Guidance :

  • Meta-Analysis : Pool data from ACGIH, NTP, and IARC evaluations, adjusting for exposure duration (acute vs. chronic) and species-specific metabolic differences .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to estimate NOAEL/LOAEL, prioritizing studies with controlled exposure parameters .

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